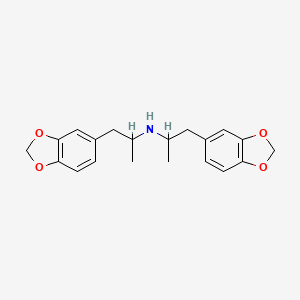
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with ethanamine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of high-pressure reactors and advanced purification techniques to obtain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-benzodioxole-5-ethanamine
- 1,3-Benzodioxole-5-ethanamine, N-ethyl-
- N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use .
Properties
CAS No. |
67668-98-8 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propan-2-amine |
InChI |
InChI=1S/C20H23NO4/c1-13(7-15-3-5-17-19(9-15)24-11-22-17)21-14(2)8-16-4-6-18-20(10-16)25-12-23-18/h3-6,9-10,13-14,21H,7-8,11-12H2,1-2H3 |
InChI Key |
ODCWHKDDEIOJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC(C)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















